Naratriptan

Overview

Description

Naratriptan is a triptan drug that is primarily used for the treatment of migraine headaches. It is a selective agonist for the 5-hydroxytryptamine1 receptor subtype, specifically targeting the 5-HT1B and 5-HT1D receptors . This compound is known for its efficacy in alleviating the symptoms of acute migraine attacks, including severe, throbbing headaches that are often accompanied by nausea and sensitivity to light and sound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naratriptan is synthesized through a multi-step process that involves the formation of its indole core and subsequent functionalization. The key steps include:

Formation of the Indole Core: The synthesis begins with the formation of the indole core through a Fischer indole synthesis or other suitable methods.

Functionalization: The indole core is then functionalized with various substituents, including the piperidine ring and the ethanesulfonamide group.

Final Assembly: The final step involves the coupling of the functionalized indole with the piperidine derivative to form this compound

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes:

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity

Chemical Reactions Analysis

Types of Reactions: Naratriptan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents such as chloramine-T in the presence of palladium(II) chloride catalyst.

Reduction: Reduction reactions can be performed to modify the functional groups on this compound, although specific examples are less commonly reported.

Substitution: Substitution reactions can be used to introduce different substituents onto the indole core or the piperidine ring.

Common Reagents and Conditions:

Oxidation: Chloramine-T, palladium(II) chloride, alkaline conditions.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products:

Oxidation Products: N-oxide derivatives of this compound.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Acute Treatment of Migraines

Naratriptan is predominantly used for the acute treatment of migraine attacks . Clinical studies have demonstrated its effectiveness in providing relief from moderate to severe headache pain.

Efficacy Data

A randomized, double-blind, placebo-controlled study evaluated this compound at doses of 2.5 mg, 1 mg, and 0.25 mg against placebo. The results showed that:

- 68% of patients treated with 2.5 mg reported headache relief within 4 hours.

- Comparatively, 57% with 1 mg, 39% with 0.25 mg, and 33% with placebo experienced similar relief (p < 0.001) .

The study also noted that the higher dose maintained efficacy over time without requiring rescue medication, indicating that this compound is effective not only for immediate relief but also for sustained management of migraine symptoms.

Preventive Treatment of Chronic Migraines

Recent studies have explored the role of this compound in the preventive treatment of chronic migraines , particularly in patients who are refractory to other treatments.

Case Study Insights

In a study involving 27 patients with chronic migraines resistant to conventional therapies, this compound was administered at a dose of 2.5 mg twice daily for a duration of six months:

- The frequency of headache days significantly decreased from an average of 24.1 days at baseline to 15.3 days after two months (P < .001).

- After six months, the average dropped to 9.1 days , and by one year, it further reduced to 7.3 days (P < .001) .

Additionally, 65% of patients reverted to an episodic pattern of migraine after six months, indicating that this compound may effectively convert chronic migraines into less frequent episodes.

Pharmacological Mechanism

This compound acts primarily through its agonistic effects on serotonin receptors:

- It exhibits high affinity for 5-HT1B and 5-HT1D receptors , mediating vasoconstriction in cranial blood vessels and inhibiting trigeminal nerve activity.

- Studies have shown that this compound selectively suppresses trigeminovascular afferent activity, contributing to its antimigraine effects .

Summary Table: Efficacy and Safety Profile

| Application | Dose | Efficacy (%) | Side Effects | Notes |

|---|---|---|---|---|

| Acute Migraine Treatment | 2.5 mg | 68% | Similar to placebo | Effective within 4 hours |

| Preventive Chronic Migraine | 2.5 mg BID | Significant reduction in headache days | No intolerability reported | Effective in chronic cases refractory to other treatments |

Mechanism of Action

Naratriptan exerts its effects by selectively binding to the 5-HT1B and 5-HT1D receptors. The mechanism involves:

Vasoconstriction: Activation of 5-HT1B receptors on cranial blood vessels leads to vasoconstriction, which helps alleviate migraine symptoms.

Inhibition of Neurotransmitter Release: Activation of 5-HT1D receptors inhibits the release of pro-inflammatory neuropeptides, reducing inflammation and pain.

Modulation of Pain Pathways: this compound also modulates pain pathways in the brainstem, contributing to its antimigraine effects.

Comparison with Similar Compounds

Naratriptan belongs to the triptan class of drugs, which includes several other compounds with similar mechanisms of action. Some of the similar compounds include:

Sumatriptan: The first triptan developed, known for its rapid onset of action but shorter half-life compared to this compound

Rizatriptan: Known for its fast absorption and high efficacy in treating migraines.

Zolmitriptan: Similar to this compound but with a slightly different pharmacokinetic profile.

Eletriptan: Has a longer half-life and higher oral bioavailability compared to sumatriptan.

Frovatriptan: Known for its long half-life, making it suitable for prolonged migraine relief.

Uniqueness of this compound: this compound is unique among triptans due to its longer half-life, which provides sustained relief from migraine symptoms. It also has a lower recurrence rate of headaches compared to some other triptans .

Biological Activity

Naratriptan is a selective agonist for the serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes, and is primarily used in the treatment of migraine. This article provides a detailed overview of its biological activity, pharmacological profile, clinical efficacy, and relevant research findings.

Pharmacological Profile

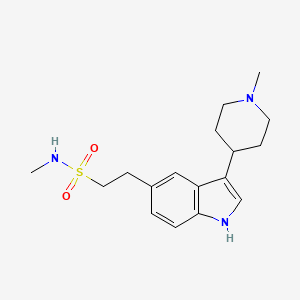

This compound (chemical name: N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethane-sulphonamide) exhibits a high affinity for 5-HT1B and 5-HT1D receptors, which mediate vasoconstriction of intracranial blood vessels and inhibition of trigeminal nerve activity, respectively. The following table summarizes its receptor affinity and biological effects:

| Receptor Type | Affinity (pKi) | Effect |

|---|---|---|

| 5-HT1B | 8.7 ± 0.03 | Vasoconstriction of cerebral arteries |

| 5-HT1D | 8.3 ± 0.1 | Inhibition of trigeminal nerve activity |

In animal studies, this compound demonstrated significant vasoconstrictive effects on the carotid arterial bed, with an effective dose (CD50) of approximately 19 µg/kg in anesthetized dogs. Additionally, it selectively inhibits neurogenic plasma protein extravasation in the dura mater in rats, indicating its potential to mitigate migraine symptoms by reducing inflammation .

Bioavailability

This compound shows high oral bioavailability, with reported values of 71% in rats and 95% in dogs. This characteristic makes it a viable candidate for oral administration as an anti-migraine agent .

Acute Treatment

In clinical trials comparing this compound to placebo, the compound has been shown to provide effective relief from acute migraine attacks. A randomized double-blind study involving over 580 patients indicated that this compound at a dose of 2.5 mg resulted in headache relief within four hours for approximately 68% of patients, compared to only 33% for placebo .

The efficacy was maintained over longer periods, with significant reductions in clinical disability and associated symptoms such as nausea and photophobia. Importantly, adverse events were comparable to placebo, affirming this compound's safety profile .

Preventive Treatment

This compound has also been evaluated for its preventive role in chronic migraines. A study involving 27 patients with chronic migraines refractory to other treatments showed significant reductions in headache frequency after two months (15.3 days vs. 24.1 days at baseline) and continued improvement over one year . The following table summarizes the outcomes:

| Time Point | Headache Days (Mean) | P-value |

|---|---|---|

| Baseline | 24.1 | - |

| 2 Months | 15.3 | <0.001 |

| 6 Months | 9.1 | <0.001 |

| 1 Year | 7.3 | <0.001 |

Of note, about 65% of patients reverted to an episodic pattern of migraine after six months of daily this compound use .

Case Studies

In a pilot study focused on pure menstrual migraine (PMM), women taking this compound experienced a decrease in PMM attacks from an average of 3.5 to 1.6 per cycle over three months, with a responder rate (≥50% reduction) of 61.4% .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for studying Naratriptan’s mechanism of action in migraine pathophysiology?

- Methodological Answer : Use in vitro receptor-binding assays (e.g., serotonin 5-HT receptors) combined with in vivo models of trigeminovascular activation. Employ electrophysiological recordings to measure cortical spreading depression in rodent models. Validate findings via knockout or antagonist studies to isolate this compound-specific effects. Ensure dose-response curves align with clinically relevant plasma concentrations (0.5–15 ng/mL) .

Q. How should pharmacokinetic studies for this compound be designed to ensure reproducibility?

- Methodological Answer : Conduct crossover trials in healthy volunteers with strict controls for age, renal/hepatic function, and CYP450 enzyme activity (this compound is metabolized via CYP3A4). Use LC-MS/MS for plasma quantification, with sampling intervals at 0.5, 1, 2, 4, 8, and 12 hours post-dose. Include bioequivalence parameters (AUC, C, t) and compare against reference formulations. Document batch-specific analytical data per pharmacopoeial standards .

Q. What statistical tools are optimal for analyzing this compound’s efficacy in clinical trial data?

- Methodological Answer : Apply mixed-effects models to account for inter-individual variability in pain relief outcomes. Use Kaplan-Meier survival analysis for time-to-headache-resolution data. For small-sample pilot studies, Bayesian hierarchical models improve power. Report confidence intervals (95%) and p-values adjusted for multiple comparisons (e.g., Bonferroni) .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy across demographic subgroups (e.g., gender, age) be systematically investigated?

- Methodological Answer : Perform meta-regression of existing clinical trials (n ≥ 5 studies) stratified by covariates like estrogen levels (in females) or renal clearance (in elderly populations). Use interaction terms in logistic regression models to identify subgroup-specific effect modifiers. Address heterogeneity via sensitivity analyses (e.g., excluding outlier studies) .

Q. What experimental designs are suitable for resolving discrepancies in this compound’s vascular vs. neuronal site of action?

- Methodological Answer : Combine functional MRI (measuring cerebral blood flow) with microneurography in migraineurs during aura phases. Compare this compound’s effects to selective 5-HT agonists (e.g., lasmiditan) to disentangle vascular/neuronal contributions. Validate with immunohistochemistry for receptor localization in post-mortem trigeminal ganglia .

Q. How can novel drug delivery systems (e.g., intranasal, transdermal) for this compound be rigorously evaluated preclinically?

- Methodological Answer : Use Franz diffusion cells for transdermal permeability studies (ex vivo human skin). For intranasal formulations, measure mucociliary clearance rates in 3D epithelial models and bioavailability in rabbit models. Apply finite element modeling (FEM) to predict absorption kinetics. Include stability testing under ICH guidelines for temperature/humidity variations .

Q. Methodological Considerations

- Data Saturation in Qualitative Studies : For patient-reported outcomes (e.g., migraine-related disability), use semi-structured interviews with iterative coding (NVivo software) until thematic saturation (≥90% code recurrence). Conduct member-checking to validate interpretations .

- Ethical Compliance : Ensure IRB approval for human studies, with explicit documentation of inclusion/exclusion criteria (e.g., excluding patients with coronary artery disease due to vasoconstrictive risks) .

Properties

IUPAC Name |

N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKVXSZCKVJAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023354 | |

| Record name | Naratriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naratriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.14e-01 g/L | |

| Record name | Naratriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naratriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism. | |

| Record name | Naratriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

121679-13-8 | |

| Record name | Naratriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121679-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naratriptan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naratriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naratriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3KXL1ZA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Naratriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246 °C (hydrochloride salt) | |

| Record name | Naratriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naratriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.